molecular formula C8H8BrIO B12866199 3-Iodo-2-methoxybenzyl bromide

3-Iodo-2-methoxybenzyl bromide

Cat. No.: B12866199
M. Wt: 326.96 g/mol
InChI Key: MSMQSKLOMTYESW-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxybenzyl bromide is an organic compound characterized by the presence of iodine, methoxy, and bromide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzyl bromide typically involves the bromination of 3-Iodo-2-methoxybenzyl alcohol. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxybenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the iodine can be reduced to iodide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include iodides and alcohols.

Scientific Research Applications

3-Iodo-2-methoxybenzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.

    Medicine: The compound is investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxybenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The iodine atom can undergo redox reactions, further diversifying the compound’s chemical behavior.

Comparison with Similar Compounds

    3-Iodo-2-methoxybenzyl chloride: Similar structure but with a chloride group instead of bromide.

    3-Iodo-2-methoxybenzyl fluoride: Similar structure but with a fluoride group instead of bromide.

    3-Iodo-2-methoxybenzyl iodide: Similar structure but with an iodide group instead of bromide.

Uniqueness: 3-Iodo-2-methoxybenzyl bromide is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both iodine and bromide allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-(bromomethyl)-3-iodo-2-methoxybenzene

InChI

InChI=1S/C8H8BrIO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3

InChI Key

MSMQSKLOMTYESW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)CBr

Origin of Product

United States

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